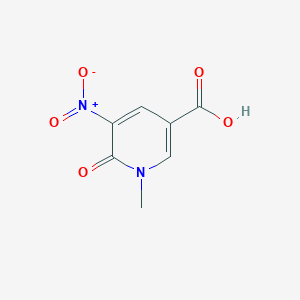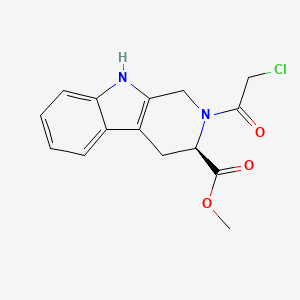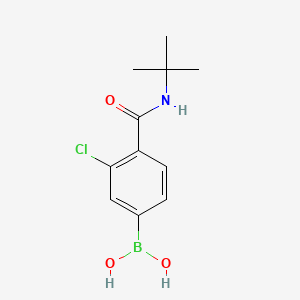![molecular formula C15H13N3O2 B1452250 acétate de méthyle 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl) CAS No. 74356-96-0](/img/structure/B1452250.png)
acétate de méthyle 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as benzofurans . It’s a part of a novel series of imidazo[1,2-a] pyridine linked 1,2,3-triazole derivatives .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. A simple and effective method for the synthesis of substituted imidazo [1,2- a ]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another method involves the combination of flavin and iodine which catalyzes an aerobic oxidative C-N bond-forming process for the facile synthesis of imidazo [1,2- a ]pyridines .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by 1H and 13C NMR and mass spectral analysis . The 1H NMR spectrum, δ, ppm: 1.63–1.53 m (1H), 1.94–1.87 m (1H), 2.55 s (3H), 3.24 t (J = 6.8 Hz, 2H), 3.45 d.d (J = 5.2 Hz, 8.4 Hz, 1H), 3.75–3.56 m (3H), 3.80 s (3H), 5.82 s (2H), 7.00–6.96 m (3H), 7.27 d (J = 9.2 Hz, 1H), 7.40 t (J = 8.4 Hz, 1H), 7.51 d (J = 9.2 Hz, 1H), 8.02 s (1H), 8.58 s (1H), 8.67 t (J = 6.0 Hz, 1H). The 13C NMR spectrum, δ, ppm: 16.9, 29.9, 41.6, 48.3, 55.6, 67.2, 70.9, 110.6, 113.4, 114.3, 115.8, 122.4, 125.0, 127.0, 128.4, 130.0, 132.9, 140.1, 141.1, 143.3, 144.6, 159.6, 160.2 .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis
The physical properties of similar compounds have been reported. For example, one such compound was reported as an off-white solid, with a melting point of 70–75°C .Applications De Recherche Scientifique
Activité anti-fibrotique
Des composés ayant une structure similaire ont montré une activité anti-fibrotique prometteuse. Par exemple, une série de nouveaux dérivés de 2-(pyridin-2-yl) pyrimidine s'est avérée présenter de meilleures activités anti-fibrotiques que la pirfénidone et le Bipy55′DC . Cela suggère que l'« acétate de méthyle 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl) » pourrait également avoir des applications anti-fibrotiques potentielles.
Propriétés optiques
Le composé a été utilisé dans la synthèse du complexe Ru(II)-NHC, qui présente des propriétés optiques intéressantes. Les spectres d'absorption étaient de type transfert de charge inter-ligand (ILCT) avec une large contribution du transfert de charge métal-ligand (MLCT) dans les complexes .
Inhibiteur de corrosion
Des composés ayant des structures similaires ont été utilisés comme inhibiteurs de corrosion. Ils ont montré une efficacité de 99 % à une faible concentration allant de 50 à 1000 ppm .
Activateur antibactérien
Le composé a montré une activité antibactérienne avec un diamètre d'inhibition de 12±2,1 mm et 15±2,4 mm contre les bactéries E. coli et Bacillus spp respectivement .
Activité fongicide
Des composés ayant une structure similaire ont été utilisés dans la synthèse de dérivés de pyrimidinamine contenant une partie pyridin-2-yloxy, qui ont une activité fongicide .
Chimie médicinale
Les dérivés d'acide imidazo[1,2-a]pyridin-3-yl-acétique, qui sont structurellement similaires au composé en question, sont largement utilisés en chimie médicinale. Par exemple, le zolpidem est utilisé pour traiter l'insomnie de courte durée, ainsi que certains troubles de la fonction cérébrale .
Mécanisme D'action
Target of Action
The primary target of methyl 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetate is the PI3K/Akt/mTOR signaling pathway . This pathway plays a critical role in controlling tumor growth, proliferation, and apoptosis .
Mode of Action
Methyl 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetate interacts with its targets by inhibiting the phosphorylation of Akt and S6 proteins . This inhibition disrupts the normal functioning of the PI3K/Akt/mTOR signaling pathway .
Biochemical Pathways
The compound affects the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for cell survival and growth, and its disruption can lead to the death of cancer cells .
Pharmacokinetics
The compound’s ability to inhibit the pi3k/akt/mtor signaling pathway suggests that it has good bioavailability .
Result of Action
The compound has shown remarkable antiproliferative activities against SW620 and HeLa cells . This suggests that it could be effective in treating certain types of cancer .
Orientations Futures
The development of PI3Kα inhibitors is one of the research hotspots in molecular targeted therapy in the treatment of cancer . Given the considerable medicinal values of biaryl derivatives, future research could focus on designing such structures based on molecular docking into the PI3Kα active site .
Analyse Biochimique
Cellular Effects
Methyl 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetate has been observed to affect various types of cells and cellular processes. In cancer cells, this compound can induce apoptosis by disrupting cell signaling pathways and altering gene expression. It has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is essential for cell growth and survival . By inhibiting this pathway, methyl 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetate can reduce cell proliferation and promote programmed cell death. Additionally, this compound can influence cellular metabolism by altering the expression of metabolic enzymes and transporters.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetate can change over time. This compound has been shown to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have demonstrated that prolonged exposure to methyl 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetate can lead to sustained inhibition of cell proliferation and induction of apoptosis . In vivo studies have also shown that this compound can maintain its biological activity over time, with consistent effects on tumor growth and survival.
Propriétés
IUPAC Name |
methyl 2-(2-pyridin-2-ylbenzimidazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-20-14(19)10-18-13-8-3-2-6-11(13)17-15(18)12-7-4-5-9-16-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNMIDQHZFVFJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2N=C1C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[2-(Phenylthio)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452168.png)




![5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452176.png)







![2-(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)ethanamine dihydrochloride](/img/structure/B1452190.png)